molecular formula C15H16N4O3S B2365881 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide CAS No. 920392-82-1

1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide

Cat. No.: B2365881
CAS No.: 920392-82-1
M. Wt: 332.38
InChI Key: RWACPAQNRFPJNU-UHFFFAOYSA-N
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Description

The compound “1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide” belongs to a class of compounds that have been synthesized and evaluated for their biological activity . These compounds have shown promising results in various biological evaluations, including anti-proliferative activity against different cell lines .


Synthesis Analysis

The synthesis of similar compounds involves a coupling reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds has been analyzed based on IR, 1H-NMR, 13C-NMR, and mass spectral data . Further molecular docking studies have been accomplished to investigate the probable binding mode and key active site interactions in proteins .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide information about the molecular structure and chemical bonds in the compound.

Scientific Research Applications

Synthesis and Biological Properties

1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide and its derivatives have been studied for their synthesis and biological properties. One study described the synthesis process involving ethyl 2-aminobenzo[d]thiazole-6-carboxylate and piperidine, leading to the formation of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. The resultant compounds exhibited good antibacterial and antifungal activities, highlighting their potential in microbial resistance applications (Shafi, Rajesh, & Senthilkumar, 2021).

Anti-Arrhythmic Activity

Piperidine-based benzothiazole derivatives, including those similar to this compound, have been evaluated for their anti-arrhythmic activity. These compounds were synthesized through various reactions and showed significant activity in this domain (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Antimicrobial and Antifungal Properties

The compound has been linked to antimicrobial and antifungal properties. In one study, derivatives of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones showed promising anti-mycobacterial potential, with some compounds exhibiting low cytotoxicity and effective inhibition against Mycobacterium tuberculosis (Pancholia et al., 2016).

Anti-Acetylcholinesterase Activity

A series of piperidine derivatives, similar in structure to the subject compound, demonstrated notable anti-acetylcholinesterase (anti-AChE) activity. These findings suggest potential applications in treating diseases like Alzheimer’s, where AChE inhibitors are relevant (Sugimoto et al., 1990).

Future Directions

The future directions for research on “1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide” and similar compounds could include further exploration of their biological activity and potential therapeutic applications. Additionally, more detailed studies on their synthesis, chemical reactions, and mechanism of action could provide valuable insights .

Properties

IUPAC Name

1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoacetyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c16-12(20)9-5-7-19(8-6-9)14(22)13(21)18-15-17-10-3-1-2-4-11(10)23-15/h1-4,9H,5-8H2,(H2,16,20)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWACPAQNRFPJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C(=O)NC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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